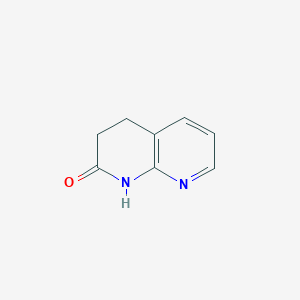
3,4-二氢-1,8-萘啶-2(1H)-酮
描述
3,4-dihydro-1,8-naphthyridin-2(1H)-one is a chemical compound with the molecular weight of 148.16 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been achieved via microwave-activated inverse electron-demand Diels–Alder reactions . The process involves the use of 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain . Alkynes are first subjected to the Sonogashira cross-coupling reaction with aryl halides, the product of which then undergoes an intramolecular inverse electron-demand Diels–Alder reaction to yield 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-1,8-naphthyridin-2(1H)-one is represented by the InChI code1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11) . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydro-1,8-naphthyridin-2(1H)-one primarily include the inverse electron-demand Diels–Alder reaction and the Sonogashira cross-coupling reaction . These reactions are key to the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydro-1,8-naphthyridin-2(1H)-one include a molecular weight of 148.16 . The compound is typically stored in a refrigerator .科学研究应用
合成和化学性质
- 微波激活的反向电子需求狄尔斯-阿尔德反应: 已使用反向电子需求狄尔斯-阿尔德反应合成了取代的 3,4-二氢-1,8-萘啶-2(1H)-酮。这涉及带有酰胺基的 1,2,4-三嗪与末端炔侧链的组合。该方法为生产 5-芳基-3,4-二氢-1,8-萘啶-2(1H)-酮提供了有效的途径 (Fadel 等人,2014)。
在双金属化学中的应用
- 功能化 1,8-萘啶配体: 由于其简单的合成路线和多功能性,这些化合物用于双金属化学。它们参与了有关桨轮配合物中的金属-金属距离、环金属化和金属超分子结构形成的研究 (Bera 等人,2009)。
有机半导体材料
- 光电性质和量子化学: 4,8-取代的 1,5-萘啶显示出作为 OLED 的蓝光发射材料、电子传输材料和空穴注入/空穴传输材料的潜力。它们的热稳定性和低光学带隙使其适用于高效率 OLED (Wang 等人,2012)。
药用应用
抗菌剂和分子对接研究: 一些 1,8-萘啶衍生物已被确定为潜在的抗菌剂,其对各种细菌的有效性得到证实。分子对接研究有助于理解它们在分子水平上的相互作用 (Sakram 等人,2020)。
- (Oliveras 等人,2021)。
传感器开发
用于 Ni2+ 离子和活细胞成像的荧光传感器: 开发了一种涉及 1,8-萘啶的芘基荧光探针,用于选择性检测 Ni2+ 离子。其在活细胞中的低细胞毒性和强荧光发射表明其作为新型化学传感器的适用性 (Khan 等人,2018)。
用于苦味酸检测的 1,8-萘啶基荧光受体: 这些传感器在水性介质中检测苦味酸方面表现出高效率,展示了它们在环境监测和安全应用中的潜力 (Chahal 和 Sankar,2015)。
属性
IUPAC Name |
3,4-dihydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJVDEBWHJRJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579709 | |
| Record name | 3,4-Dihydro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
CAS RN |
40000-79-1 | |
| Record name | 3,4-Dihydro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key synthetic route for producing substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones?
A: A published synthetic strategy utilizes the inverse electron-demand Diels–Alder reaction. This method starts with 1,2,4-triazines containing both an acylamino group and a terminal alkyne side chain. The alkyne group first undergoes a Sonogashira cross-coupling reaction with an aryl halide. The resulting product then undergoes an intramolecular inverse electron-demand Diels–Alder reaction. This efficiently forms the desired 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-one structure. []
Q2: Are there enantioselective syntheses available for specific isomers of 3,4-dihydro-1,8-naphthyridin-2(1H)-one derivatives?
A: Yes, researchers have developed enantioselective syntheses for both (R)- and (S)-enantiomers of specific derivatives. This includes (R)- and (S)-3-amino-7-methyl-3,4-dihydro-1H-[1,8]naphthyridin-2-one [], as well as (R)- and (S)-3-amino-3,4-dihydro-1H-[1,8]naphthyridin-2-one. [] The specific synthetic methodologies employed are described in the respective publications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

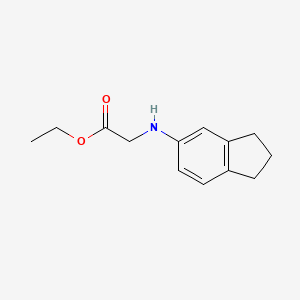


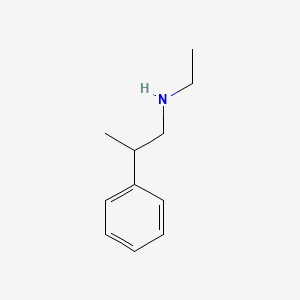

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
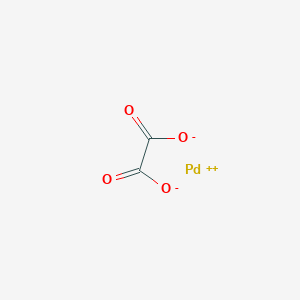
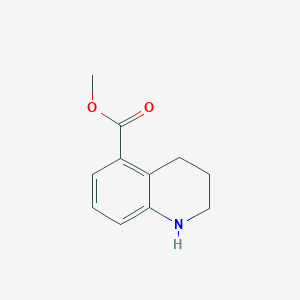




![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
